molecular formula C10H11BrO3 B13572732 Methyl 3-(2-bromophenyl)-2-hydroxypropanoate

Methyl 3-(2-bromophenyl)-2-hydroxypropanoate

Cat. No.: B13572732
M. Wt: 259.10 g/mol
InChI Key: FGXQEMFMJOCBAY-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11BrO3. This compound is characterized by a bromophenyl group attached to a hydroxypropanoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-bromophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Methyl 3-(2-bromophenyl)-2-oxopropanoate.

    Reduction: Methyl 3-phenyl-2-hydroxypropanoate.

    Substitution: Methyl 3-(2-substituted phenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-bromophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxypropanoate moiety can undergo nucleophilic attack. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

  • Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate
  • Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate
  • Methyl 3-(2-iodophenyl)-2-hydroxypropanoate

Comparison: Methyl 3-(2-bromophenyl)-2-hydroxypropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry.

Biological Activity

Methyl 3-(2-bromophenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂BrO₃
  • Molecular Weight : Approximately 287.12 g/mol
  • Functional Groups : Hydroxyl (-OH) and ester (-COOCH₃)

The presence of the bromophenyl group enhances the compound's reactivity and influences its biological activity, making it an intriguing subject for further investigation.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially effective against a range of bacteria and fungi. The bromine substitution is believed to enhance its interaction with microbial targets, leading to increased efficacy compared to non-halogenated analogs.
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. Similar compounds have been documented to interact with critical enzymes involved in cancer progression, such as acetylcholinesterase, which could lead to therapeutic effects.
  • Anti-inflammatory Effects : Compounds with structural similarities have demonstrated anti-inflammatory activities, indicating that this compound might also possess these properties.

The mechanism of action for this compound involves its interaction with various biological pathways. The bromine atom and hydroxyl group contribute to its reactivity, allowing it to modulate enzyme activity and influence cellular signaling pathways. This modulation can lead to therapeutic effects in microbial infections and cancer treatment.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Direct Bromination : Reacting phenolic compounds with bromine in the presence of a suitable solvent.
  • Esterification Reactions : Using L-serine and bromic acid under controlled conditions to yield the desired compound .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 3-(4-bromophenyl)-2-hydroxypropanoateC₁₁H₁₂BrO₃Similar structure; different substitution pattern
Methyl 3-(phenyl)-2-hydroxypropanoateC₁₀H₁₂O₃No halogen substituent; baseline for comparison
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoateC₁₁H₉ClO₃Chlorine instead of bromine; different reactivity

Case Studies

  • Antimicrobial Efficacy Study : In a laboratory study, this compound was tested against various bacterial strains. Results indicated a significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Testing : A study evaluating the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis at higher concentrations (>100 µg/mL), demonstrating its potential as an anticancer therapeutic .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-(2-bromophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3

InChI Key

FGXQEMFMJOCBAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Br)O

Origin of Product

United States

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